An In-depth Technical Guide to the Pharmacophore Analysis of 6-Bromo-Indazole Cores
Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 1H-indazole scaffold is a quintessential example of such a privileged core, widely recognized for its capacity to mimic the purine base of ATP and engage with the ATP-binding pockets of various protein kinases.[1][2][3] This mimicry allows indazole-based molecules to function as competitive inhibitors, making them a cornerstone for developing targeted therapies.
Among its numerous derivatives, the 6-bromo-1H-indazole core has emerged as a particularly versatile and powerful starting point for potent and selective inhibitors.[2][3][4][5] The strategic placement of a bromine atom at the 6-position is not merely an incidental substitution; it serves as a crucial synthetic "handle." This feature grants medicinal chemists precise control over molecular diversification through modern cross-coupling reactions, enabling a systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.[1][3][6]
This technical guide provides a comprehensive exploration of the pharmacophore of the 6-bromo-indazole core. We will dissect its essential structural features, outline a validated workflow that integrates computational modeling with experimental synthesis, and demonstrate how this scaffold can be rationally optimized to yield next-generation therapeutic agents.
Pillar 1: Deciphering the Core Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to exert a specific biological effect. The efficacy of the 6-bromo-indazole core stems from a unique combination of features inherent to the indazole ring and conferred by the bromine substituent.
The ATP-Mimetic Core: The foundational strength of the scaffold lies in the indazole ring system itself. The nitrogen atoms at positions 1 and 2 are critical for its biological function.[3]
Hydrogen Bond Donor: The N1-H group serves as a potent hydrogen bond donor.
Hydrogen Bond Acceptor: The lone pair of electrons on the N2 nitrogen acts as a hydrogen bond acceptor.
Causality: This dual hydrogen bonding capability allows the indazole ring to form a highly stable, bidentate interaction with the "hinge region" of a kinase's ATP-binding site—a conserved backbone segment that is a primary determinant of binding affinity.[1][3] This interaction is the anchor that positions the rest of the molecule for optimal engagement with the target.
Aromatic and Hydrophobic Foundation: The bicyclic, aromatic nature of the indazole ring provides a rigid, planar surface ideal for participating in favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues within the active site.
The Strategic Importance of the 6-Bromo Substituent: The bromine atom is far more than a simple placeholder. Its presence profoundly influences the molecule's properties and synthetic potential.
Electronic Modulation: As an electron-withdrawing halogen, the bromine atom subtly alters the electron density across the ring system. This can modulate the pKa of the N1-H proton, potentially strengthening its hydrogen bonding capacity with the kinase hinge.[7]
Lipophilicity and Shape: The bromine atom contributes to the molecule's overall lipophilicity and defines a specific vector extending from the core. This vector can be exploited to engage with adjacent hydrophobic pockets, enhancing binding affinity and influencing selectivity.[7]
A Handle for Rational Design: The most significant contribution of the 6-bromo group is its role as a versatile synthetic handle. It is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the controlled introduction of a wide array of substituents.[3][6][8] This enables chemists to systematically probe deeper, often solvent-exposed, regions of the ATP-binding pocket to further optimize potency and selectivity.
Pillar 2: A Validated Workflow for Pharmacophore Modeling and Analysis
To harness the potential of the 6-bromo-indazole core, a synergistic approach combining computational modeling with empirical validation is essential. The following workflow represents a self-validating system where computational predictions guide synthetic efforts, and experimental results, in turn, refine the computational model.
Workflow Part A: In Silico Pharmacophore Generation and Docking
The primary objective here is to construct a predictive 3D pharmacophore model from the interactions of high-affinity 6-bromo-indazole ligands with their target protein.
Action: Obtain a high-resolution 3D crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).
Procedure: Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by: (i) removing all water molecules and non-essential co-factors, (ii) adding hydrogen atoms to satisfy valence, (iii) assigning correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH, and (iv) performing a constrained energy minimization to relieve any steric clashes.[1]
Causality: This rigorous preparation ensures the protein structure is in a standardized, low-energy state, which is critical for achieving accurate and reproducible docking results.
Ligand Preparation:
Action: Generate 3D coordinates for a set of known active 6-bromo-indazole analogs.
Procedure: Sketch the molecules in 2D and convert them to 3D structures. Using a suitable force field (e.g., OPLS, MMFF94), perform a full conformational search and energy minimization to identify the global minimum energy conformation for each ligand.[1]
Causality: A ligand can adopt multiple conformations. Docking the lowest-energy, most probable conformation increases the likelihood of identifying the true binding pose.
Molecular Docking Simulation:
Action: Predict the binding orientation of the prepared ligands within the prepared protein's active site.[1]
Procedure: Define the binding site (e.g., a 15 Å cube centered on the co-crystallized ligand). Using a docking program (e.g., Glide, AutoDock), dock each ligand into the defined site. Score the resulting poses based on the program's scoring function, which estimates binding affinity.
Analysis: Critically examine the top-scoring poses. The indazole core should be positioned to form the expected hydrogen bonds with the kinase hinge region.[1] Note additional interactions made by substituents.
Pharmacophore Model Generation & Validation:
Action: Abstract the key interactions into a 3D pharmacophore model.
Procedure: Based on the consistent binding poses of the most potent ligands, define pharmacophoric features: a hydrogen bond donor (for N1-H), a hydrogen bond acceptor (for N2), an aromatic ring feature, and vectors pointing towards regions where substituents enhance activity.
Trustworthiness (Validation): To validate the model, use it as a 3D query to screen a virtual database containing both known active 6-bromo-indazole derivatives and a set of "decoy" molecules (compounds with similar physical properties but different topology, presumed inactive). A robust and trustworthy model will successfully identify a high percentage of the known actives while rejecting the majority of decoys. This step is non-negotiable to ensure the model has genuine predictive power.[9]
6-Bromo-4-methoxy-1-methyl-1H-indazole CAS number and identifiers
Topic: 6-Bromo-4-methoxy-1-methyl-1H-indazole CAS number and identifiers Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals Advanced Building Block for Kinase Inhibitor &...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Bromo-4-methoxy-1-methyl-1H-indazole CAS number and identifiers
Content Type: Technical Monograph
Audience: Researchers, Scientists, Drug Development Professionals
Advanced Building Block for Kinase Inhibitor & Epigenetic Modulator Discovery
Executive Summary
6-Bromo-4-methoxy-1-methyl-1H-indazole (CAS: 1976004-89-3) is a high-value heterocyclic intermediate used primarily in the synthesis of small-molecule inhibitors targeting tyrosine kinases (e.g., VEGFR, FGFR) and epigenetic regulators (e.g., EZH2). Its structural utility lies in its orthogonal functionalization handles: a bromine atom at C6 for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methoxy group at C4 that serves as a hydrogen bond acceptor or a masked phenol. This guide details its physicochemical properties, regioselective synthesis, and application in medicinal chemistry.
Chemical Identity & Identifiers
Property
Specification
Chemical Name
6-Bromo-4-methoxy-1-methyl-1H-indazole
CAS Number
1976004-89-3
Precursor CAS
885519-21-1 (6-Bromo-4-methoxy-1H-indazole)
Molecular Formula
C₉H₉BrN₂O
Molecular Weight
241.09 g/mol
SMILES
COC1=CC(Br)=CC2=C1C=NN2C
InChI Key
FNYZGEXFMJWTLU-UHFFFAOYSA-N (Analogous)
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; Low solubility in water
Synthesis & Regiocontrol: The N-Methylation Challenge
The critical synthetic challenge for this compound is achieving N1-regioselectivity during the methylation of the 1H-indazole precursor. Indazoles are ambident nucleophiles; alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product), often yielding mixtures that require tedious chromatographic separation.
Retrosynthetic Logic
The target molecule is assembled via SN2 displacement of a methyl halide by the deprotonated indazole anion.
Activation: Charge a flame-dried round-bottom flask with 6-Bromo-4-methoxy-1H-indazole and anhydrous DMF under Argon atmosphere. Cool to 0°C.
Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes to ensure complete formation of the indazolyl anion. Critical: The solution typically turns yellow/orange.
Alkylation: Add Methyl Iodide dropwise via syringe. Maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 3 hours.
Quench & Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude residue will contain predominantly the N1-methyl product with minor N2-isomer. Purify via flash column chromatography (SiO₂; Gradient: 0-30% EtOAc in Hexanes). The N1-isomer typically elutes after the N2-isomer due to higher polarity.
Reaction Workflow Diagram
Caption: Workflow for the regioselective synthesis of the target indazole, highlighting the critical purification step to remove the N2-isomer byproduct.
Medicinal Chemistry Applications
This compound serves as a "Lego block" in drug discovery, particularly for Fragment-Based Drug Design (FBDD) .
Structural Activity Relationship (SAR) Utility
C6-Bromine (Suzuki Handle): The bromine atom is electronically activated for Palladium-catalyzed cross-coupling. It allows for the attachment of aryl, heteroaryl, or vinyl groups to extend the scaffold into the hydrophobic pocket of a kinase ATP-binding site.
C4-Methoxy (Electronic Modulator): The methoxy group provides electron density to the ring system, influencing the pKa of the N-heterocycle. It can also be demethylated (using BBr₃) to yield a C4-phenol, enabling further O-alkylation or serving as a hydrogen bond donor.
N1-Methyl (Solubility & Selectivity): Capping the nitrogen prevents non-specific hydrogen bonding and improves lipophilicity (LogP), enhancing membrane permeability.
Target Classes
Tyrosine Kinases: Indazoles are bioisosteres of indoles and purines (ATP mimics). Derivatives of this scaffold are explored in inhibitors for VEGFR2 (Angiogenesis) and FGFR (Fibroblast Growth Factor Receptor).
Epigenetics: 4-substituted indazoles have shown promise in inhibiting EZH2 methyltransferase, a target in various lymphomas.
Functionalization Pathway Diagram
Caption: Divergent functionalization logic for the scaffold. C6 enables carbon chain extension, while C4 allows for polarity tuning.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained.
Technique
Expected Signal / Characteristic
Interpretation
¹H NMR (CDCl₃)
δ ~4.05 (s, 3H)
N-CH₃ : Distinctive singlet, downfield due to aromatic ring current.
δ ~3.95 (s, 3H)
O-CH₃ : Singlet, slightly upfield from N-Me.
δ ~7.90 (s, 1H)
H3 : Proton on the pyrazole ring (deshielded).
δ ~6.50 - 7.20 (m, 2H)
H5, H7 : Aromatic protons on the benzene ring.
LC-MS (ESI+)
m/z 241.0 / 243.0
[M+H]⁺ : Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
HPLC
Retention Time (RT)
N1-isomer typically elutes after N2-isomer on C18 reverse phase.
References
Sigma-Aldrich. 6-Bromo-4-methoxy-1-methyl-1H-indazole Product Detail. Retrieved from (Note: Search CAS 1976004-89-3 directly on vendor site for COA).
PubChem. Compound Summary: 6-Bromo-4-methoxy-1H-indazole (Precursor). National Library of Medicine. Retrieved from .
Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[4][5] 2021, 17, 1827–1838. Retrieved from .
Journal of Medicinal Chemistry. Discovery of Indazole-Based Kinase Inhibitors. (General Reference for Scaffold Utility). Retrieved from .
The Methoxy-Indazole Motif: Structural, Metabolic, and Pharmacological Determinants
[1][2] Executive Summary The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2][3][4] While the scaffold itself provi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2][3][4] While the scaffold itself provides a rigid bicyclic template for hinge binding in kinases and GPCR recognition, the introduction of methoxy (-OCH₃) substituents plays a decisive role in fine-tuning biological activity.[1][2][3][4][5]
This technical guide analyzes the specific contribution of methoxy substituents to the indazole core. Unlike simple alkyl groups, the methoxy moiety acts as a dual-function operator: it functions as an electronic donor (EDG) to modulate the pKa of the pyrazole nitrogens and as a conformational anchor via intramolecular hydrogen bonding or steric gating.[2][3][4] We examine these roles through the lens of specific case studies, including the selective inhibition of neuronal Nitric Oxide Synthase (nNOS) and kinase lead optimization, while addressing the critical metabolic liability of O-demethylation.
Part 1: Physicochemical & Electronic Modulation[1]
The introduction of a methoxy group onto the benzene ring of the indazole (positions 4, 5, 6, or 7) or the pyrazole ring (position 3) fundamentally alters the scaffold's electronic landscape.
Electronic Tuning and pKa Shift
The indazole ring is amphoteric.[3][5] The pyrrole-like N1 is a weak acid (pKa ~14), while the pyridine-like N2 is a weak base (pKa ~1.2).[1][2][3][4][5]
Electron Donation: The methoxy group is a strong ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-acceptor but a stronger -donor.[1][2][3][4] When placed at C5 or C6 , it increases electron density within the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-system.[1][2][3][4]
Impact on Binding: This increased density enhances the basicity of N2, potentially strengthening hydrogen bond acceptance with key residues (e.g., the "hinge region" backbone NH in kinases).
Solubility and Lipophilicity
While adding a methyl group increases lipophilicity (ClogP +0.5), a methoxy group introduces a dipole.
LogP Impact: A methoxy substituent typically increases LogP by ~0.0 to +0.4 (depending on position), less than a methyl group due to the oxygen's electronegativity.
Solubility: The oxygen atom acts as a weak hydrogen bond acceptor, slightly improving aqueous solubility compared to a methyl analog, but significantly less than a hydroxyl group.
Part 2: The 7-Methoxy Case Study (nNOS Selectivity)
The most authoritative example of a methoxy-indazole driving specific biological activity is 7-Methoxyindazole (7-MI) , a potent and relatively selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).[1][2][3][4][5]
The "Planar Fit" Mechanism
Unlike bulky substituents (e.g., 7-bromo or 7-nitro) which can force the inhibitor out of the optimal binding plane due to steric clash with the enzyme pocket, the 7-methoxy group adopts a specific conformation.[1][2][3][4]
Conformation: Crystal structure analysis reveals the methoxy group lies coplanar with the indazole ring system.[3][5]
Orientation: The methyl group is oriented trans to the indazole N-H.[3][5] This specific orientation allows the inhibitor to fit into the nNOS active site, mimicking the substrate arginine's geometry without incurring the steric penalty of larger groups.
Selectivity: 7-MI inhibits nNOS (IC50 ~0.8 µM) with reduced potency against endothelial NOS (eNOS), a critical safety feature to avoid cardiovascular side effects (hypertension).[2][3][4][5]
Figure 1: Decision tree illustrating why the 7-methoxy substituent is superior to bulky analogs for nNOS selectivity.[1][2][3][4][5]
Part 3: Kinase Inhibition & SAR (Positions 3, 5, 6)
In kinase drug discovery, methoxy substituents are frequently employed to target the solvent-exposed regions or to induce specific backbone conformations.[1][2][3][4]
3-Methoxyindazoles (VEGFR & FGFR)
Substituents at the C3 position project directly into the ATP-binding pocket's "gatekeeper" region or the solvent front.[1][2][3][4][5]
Mechanism: 3-Methoxy groups often serve as hydrogen bond acceptors.[1][2][3][4][5] In VEGFR-2 inhibitors, 3-methoxy analogs have demonstrated superior potency compared to hydrophobic 3-alkyl derivatives, likely due to water-mediated hydrogen bonding networks within the active site.[1][2][3][4]
Synthetic Note: 3-Methoxyindazoles are chemically distinct, often requiring synthesis from indazol-3-ones (see Protocol 5.1).[1][2][3][4][5]
5- vs. 6-Methoxy: The Vector Difference
The choice between 5-OMe and 6-OMe is a classic SAR (Structure-Activity Relationship) toggle.[1][2][3][4][5]
5-Methoxy: Vectors towards the "roof" of the ATP pocket.[1][3][4][5] Often used to improve solubility or reach specific polar residues (e.g., Lysine).
6-Methoxy: Vectors towards the "floor" or solvent interface.[1][2][3][4][5] In Aurora kinase inhibitors, a methoxy at the 6-position (or equivalent on the fused ring) can sometimes cause a steric clash with Aspartate residues (e.g., Asp274), reducing activity.[2] This makes the methoxy group a "negative selector" to tune out off-target kinases.[1][2][3][4]
Part 4: Metabolic Liabilities & Optimization[1][6]
The primary drawback of the methoxy-indazole motif is its susceptibility to Phase I metabolism.[1][3][4]
The O-Demethylation Soft Spot
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily catalyze the O-demethylation of methoxyindazoles.[1][2][3][4][5]
Consequence: The resulting hydroxy-indazole (phenol) is rapidly conjugated (glucuronidation/sulfation) and excreted, leading to short half-life (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Note: Direct alkylation with bases (NaH) often yields the N-methyl product (1-methyl-indazol-3-one) or mixtures.[1][2][3][4][5] Silver salts favor O-alkylation (the "Silver Salt Rule").[1][2][3][4][5]
Protocol B: Synthesis of 4, 5, 6, or 7-Methoxyindazole
Starting Material: The corresponding methyl-nitroanisole (e.g., 2-methyl-3-nitroanisole for 7-methoxy).[1][2][3][4][5]
Step 1:Diazotization. If starting from the aniline, perform diazotization followed by cyclization (Jacobson indazole synthesis).
Step 2:Modified Bartoli. React the nitroanisole with vinyl magnesium bromide.[3][5] This is a robust method for forming the indazole N-N bond directly from the nitro group.[3]
Step 3:Deprotection (Optional). If the methoxy is a masked phenol, use ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
in DCM at -78°C. Caution:[1][2][4] This removes the methoxy group; only use if the hydroxy-indazole is the target.[1][3][4]
Summary Data Table: Methoxy Position vs. Effect[1][2][4]
Position
Primary Role
Electronic Effect
Biological Risk
Key Example
C3
H-bond Acceptor
Direct interaction with gatekeeper
Metabolic stability
VEGFR Inhibitors
C5
Solubility/Polarity
Increases N1 acidity
High clearance (CYP)
Kinase Leads
C6
Steric Selector
Modulates hinge binding
High clearance (CYP)
Aurora Kinase Leads
C7
Conformation Lock
Planar restriction
Low eNOS affinity
7-Methoxyindazole
References
Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorganic & Medicinal Chemistry Letters, 2001.[1][3][5] Link
The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 2024.[7] Link
Indazole derivatives as protein kinase inhibitors. Expert Opinion on Therapeutic Patents, 2015.[1][3] (Synthesized from search findings on Aurora/VEGFR inhibitors).
Metabolic Stability and O-Demethylation. Pharmacokinetic Optimization of Methoxy-aryl derivatives, PMC. Link (Representative link for metabolic pathway logic).
Synthesis of 3-methoxy-1H-indazole derivatives. ResearchGate, 2023. Link
Application Note: Synthesis Protocol for 6-Bromo-4-methoxy-1-methyl-1H-indazole
Executive Summary This guide details the synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., ERK, LRRK2) and other bioactive small molecules. The proto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., ERK, LRRK2) and other bioactive small molecules. The protocol utilizes a robust three-step sequence starting from 4-bromo-2,6-difluorobenzaldehyde . This route is preferred over nitro-aniline cyclizations due to its operational simplicity, avoidance of potentially explosive diazonium intermediates, and high regiocontrol during the core ring formation.
Key Advantages of this Protocol:
Scalability: Avoids cryogenic lithiation steps.
Regiocontrol: Exploits the innate reactivity of the 4-fluoro position for nucleophilic aromatic substitution (SNAr).
Purity: Includes an optimized methylation procedure to maximize the N1/N2 isomer ratio.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the indazole core followed by sequential functionalization.
Indazole Formation: Hydrazine condensation with 4-bromo-2,6-difluorobenzaldehyde yields 6-bromo-4-fluoro-1H-indazole .
C4-Functionalization: The fluorine atom at C4 is highly activated by the adjacent bridgehead nitrogen, allowing for mild SNAr displacement by methoxide.
N-Alkylation: Methylation of the N1 position is achieved using iodomethane under basic conditions.
Figure 1: Retrosynthetic disconnection showing the linear assembly from the difluoroaldehyde precursor.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole
Rationale: The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic aromatic substitution of the ortho-fluorine. The 2,6-difluoro substitution pattern ensures that whichever fluorine is displaced, the product is identical.
Reagents:
4-Bromo-2,6-difluorobenzaldehyde (1.0 equiv)
Hydrazine monohydrate (64-65% in water, 5.0 equiv)
THF (Tetrahydrofuran), anhydrous (10 mL/g of substrate)
Procedure:
Setup: Charge a round-bottom flask with 4-bromo-2,6-difluorobenzaldehyde and anhydrous THF. Stir to dissolve.
Addition: Add hydrazine monohydrate dropwise at room temperature. Note: A mild exotherm may occur.
Reaction: Equip the flask with a reflux condenser and heat the mixture to 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The aldehyde peak should disappear, replaced by the lower Rf indazole.
Dilute the residue with water and extract with Ethyl Acetate (EtOAc) (3x).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: The crude solid is often pure enough (>90%) for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).
Yield Expectation: 85–95% (Off-white to pale yellow solid).
Step 2: Synthesis of 6-Bromo-4-methoxy-1H-indazole
Rationale: The C4-position in 4-fluoroindazoles is highly electrophilic due to the electron-withdrawing nature of the pyrazole ring. Sodium methoxide effects a clean SNAr displacement.
Pour the mixture into ice-cold water. Adjust pH to ~7 using 1M HCl (careful not to over-acidify, indazoles are weak bases).
The product often precipitates.[1] Filter the solid, wash with water, and dry under vacuum.
Alternatively, extract with EtOAc if no precipitate forms.
Yield Expectation: 80–90% (White to tan solid).
Step 3: Synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole
Rationale: Indazoles undergo alkylation at both N1 and N2. N1-alkylation is generally thermodynamically favored, but mixtures are common. Using Sodium Hydride (NaH) in THF often improves the N1:N2 ratio compared to weaker bases like K₂CO₃.
Order of Elution: The N1-isomer (Target) is typically less polar (higher Rf) and elutes first. The N2-isomer is more polar and elutes later.
Yield Expectation: 60–70% (N1 isomer).
Analytical Data & Characterization
Parameter
Specification (Expected)
Notes
Appearance
White to off-white solid
Molecular Weight
241.09 g/mol
Formula: C₉H₉BrN₂O
MS (ESI+)
m/z 241/243 [M+H]⁺
Characteristic 1:1 Br isotope pattern
¹H NMR (CDCl₃)
δ ~3.98 (s, 3H, OMe)
δ ~4.02 (s, 3H, N-Me)
Diagnostic: N1-Me is typically ~4.0 ppm; N2-Me is often ~4.15 ppm.[5]
δ ~6.70 (s, 1H, Ar-H)
C5-H
δ ~7.10 (s, 1H, Ar-H)
C7-H
δ ~7.90 (s, 1H, Ar-H)
C3-H (Indazole proton)
Troubleshooting Guide
Issue: Low N1/N2 Selectivity
Cause: Kinetic control or solvent effects.
Solution:
Ensure the deprotonation step (NaH) is complete before adding MeI.
Switch solvent to DMF if THF gives poor ratios, though THF generally favors N1.
Run the reaction at lower temperature (0°C to RT) to avoid equilibration, although N1 is the thermodynamic product.
Issue: Incomplete SnAr (Step 2)
Cause: Poor solubility or low nucleophilicity.
Solution:
Use a sealed tube to allow heating above the boiling point of MeOH.
Switch to Cs₂CO₃ in DMF with Methanol (as the nucleophile source) at 100°C.
Issue: "Stuck" Aldehyde (Step 1)
Cause: Wolff-Kishner reduction side reaction (rare with these conditions but possible).
Solution: Ensure Hydrazine is in excess and not old/degraded. If the hydrazone forms but doesn't cyclize, increase temperature to reflux.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.
References
Asian Journal of Research in Chemistry. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." (Describes synthesis of 6-bromo-4-methoxy-1H-indazole).
BenchChem. "Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis." (Provides protocols for fluorobenzaldehyde cyclization).
WuXi Biology. "Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde." (Mechanistic insight into SnAr on fluoro-bromo-benzaldehydes).
National Institutes of Health (PMC). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." (Guidance on N1 vs N2 selectivity).
FineChemical.net. "6-Bromo-4-methoxy-1H-indazole Properties and CAS 885519-21-1."
Application Notes & Protocols: Strategic Synthesis of 4-Methoxy-1-methyl Indazole Intermediates
Introduction: The Significance of the Indazole Scaffold The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique struct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Specifically, the 4-methoxy-1-methyl indazole moiety is a critical intermediate in the synthesis of potent kinase inhibitors, anti-cancer agents, and other therapeutics.[3]
The synthesis of this specific isomer, however, presents a notable challenge: controlling the regioselectivity of the N-methylation step. The indazole heterocycle possesses two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of isomers.[2][4] Achieving a high yield of the desired 1-methyl isomer is paramount for efficient drug development campaigns.
This guide provides a detailed examination of the reagents and protocols for the robust synthesis of 4-methoxy-1H-indazole and its subsequent regioselective methylation to yield the target 4-methoxy-1-methyl indazole. We will explore the chemical logic behind the selection of reagents and conditions, offering field-proven insights to guide researchers toward successful and reproducible outcomes.
Core Synthetic Strategy: A Two-Stage Approach
The most reliable and modular approach to synthesizing 4-methoxy-1-methyl indazole involves a two-stage process. This strategy allows for the unambiguous preparation of the core heterocycle before tackling the challenge of regioselective methylation.
Figure 1: High-level workflow for the synthesis of 4-methoxy-1-methyl indazole.
Stage 1 Protocol: Synthesis of 4-Methoxy-1H-indazole
The formation of the indazole ring can be accomplished through various methods, including the condensation of hydrazines with ortho-halobenzaldehydes or the cyclization of o-toluidines.[1][5] A highly effective method involves the reductive cyclization of a suitably substituted nitrobenzene, such as 2-methyl-3-nitroanisole. This approach is advantageous as the starting materials are often commercially available and the reaction proceeds with high efficiency.
A related procedure involves the reaction of 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization using activated zinc in acetic acid, a method adapted from 4-methoxyindole synthesis.[6]
Experimental Protocol: Reductive Cyclization
Objective: To synthesize 4-methoxy-1H-indazole from 2-methyl-3-nitroanisole.
Reagents & Materials:
Reagent/Material
Molecular Weight
Moles (Equivalents)
Quantity
2-Methyl-3-nitroanisole
167.16 g/mol
10 mmol (1.0)
1.67 g
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
119.16 g/mol
15 mmol (1.5)
1.79 g (2.0 mL)
Pyrrolidine
71.12 g/mol
12 mmol (1.2)
0.85 g (1.0 mL)
Activated Zinc Dust
65.38 g/mol
50 mmol (5.0)
3.27 g
Glacial Acetic Acid
60.05 g/mol
-
~50 mL
Ethyl Acetate (EtOAc)
-
-
As needed
Saturated NaHCO₃ solution
-
-
As needed
Brine
-
-
As needed
Anhydrous MgSO₄
-
-
As needed
Silica Gel for Chromatography
-
-
As needed
Procedure:
Enamine Formation:
To a solution of 2-methyl-3-nitroanisole (1.67 g, 10 mmol) in 20 mL of anhydrous DMF, add DMF-DMA (2.0 mL, 15 mmol) and pyrrolidine (1.0 mL, 12 mmol).
Heat the mixture to reflux (approx. 120-130 °C) for 4 hours. Monitor the reaction progress by TLC.
Cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
Extract the aqueous layer with ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude enamine intermediate.[6]
Reductive Cyclization:
Caution! The addition of zinc to acetic acid is exothermic.
Dissolve the crude enamine intermediate in 50 mL of glacial acetic acid.
Cool the solution in an ice-water bath to 15-20 °C.
Add activated zinc dust (3.27 g, 50 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30 °C.[6]
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
Filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with ethyl acetate.
Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification:
Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-methoxy-1H-indazole as a solid.[7][8]
Stage 2 Protocol: Regioselective N-Methylation
This is the most critical step, where conditions must be carefully chosen to favor methylation at the N1 position over the N2 position. The outcome is highly dependent on the choice of base, methylating agent, and solvent.
Causality Behind Reagent Selection:
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the indazole N-H, forming the indazolide anion. This anion exists in resonance, but steric hindrance from the benzene ring typically makes the N1 position more accessible to electrophilic attack.
Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common, highly reactive electrophiles. Methyl iodide is often preferred for its volatility, which simplifies removal after the reaction. Caution! Both are toxic and should be handled with extreme care in a fume hood. Greener alternatives like dimethyl carbonate (DMC) can also be effective, often catalyzed by a base like DBU or DABCO.[9]
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is required. These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the indazolide anion, promoting an efficient Sₙ2 reaction.
Figure 2: Simplified N-methylation pathway.
Experimental Protocol: N1-Methylation
Objective: To selectively methylate the N1 position of 4-methoxy-1H-indazole.
Reagents & Materials:
Reagent/Material
Molecular Weight
Moles (Equivalents)
Quantity
4-Methoxy-1H-indazole
148.16 g/mol
5 mmol (1.0)
741 mg
Sodium Hydride (NaH), 60% dispersion in mineral oil
24.00 g/mol (pure)
6 mmol (1.2)
240 mg
Methyl Iodide (MeI)
141.94 g/mol
6 mmol (1.2)
852 mg (0.375 mL)
Anhydrous Tetrahydrofuran (THF)
-
-
25 mL
Saturated NH₄Cl solution
-
-
As needed
Ethyl Acetate (EtOAc)
-
-
As needed
Brine
-
-
As needed
Anhydrous MgSO₄
-
-
As needed
Procedure:
Deprotonation:
Caution! NaH reacts violently with water and liberates flammable hydrogen gas. Perform this step under an inert atmosphere (Nitrogen or Argon).
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (240 mg, 6 mmol).
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
Add anhydrous THF (15 mL) to the washed NaH.
Cool the suspension to 0 °C using an ice bath.
Dissolve 4-methoxy-1H-indazole (741 mg, 5 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.
Methylation:
Caution! Methyl iodide is a toxic and suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
Cool the reaction mixture back down to 0 °C.
Add methyl iodide (0.375 mL, 6 mmol) dropwise.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up and Purification:
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
Transfer the mixture to a separatory funnel and dilute with water (20 mL) and ethyl acetate (50 mL).
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
The resulting crude product will be a mixture of N1 and N2 isomers. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to separate the 4-methoxy-1-methyl indazole from the minor 4-methoxy-2-methyl indazole isomer. The N1 isomer is generally the less polar of the two.
References
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry.
Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
A Practical, Metal-Free Synthesis of 1H-Indazoles . Organic Letters. Available at: [Link]
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research.
2H-Indazole synthesis. Organic Chemistry Portal.
Synthesis of indazoles from 2-formylphenylboronic acids . RSC Advances. Available at: [Link]
4-Methoxyindole synthesis. ChemicalBook.
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide . Acta Crystallographica Section E. Available at: [Link]
4-Methoxy-1H-indazole. Fluorochem.
4-Methoxy-1H-indazole. Sigma-Aldrich.
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . RSC Advances. Available at: [Link]
4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate . IUCrData. Available at: [Link]
Indazole synthesis. Organic Chemistry Portal.
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
N-Methoxy-N-methylcyanoformamide . Organic Syntheses. Available at: [Link]
A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – An Asian Journal.
Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines . Green Chemistry. Available at: [Link]
Selective Biocatalytic N-Methylation of Unsaturated Heterocycles . Angewandte Chemie International Edition. Available at: [Link]
Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst . Chemistry – A European Journal. Available at: [Link]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromoindazole Derivatives
Introduction: The Strategic Importance of the Indazole Scaffold and C-6 Functionalization The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents ac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Indazole Scaffold and C-6 Functionalization
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and infectious diseases.[1][2] Its bioisosteric relationship with indole allows it to interact with a variety of biological targets, and its unique chemical architecture provides a versatile platform for drug design.[3] The functionalization of the indazole ring is a critical step in the development of novel drug candidates, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.
The 6-position of the indazole ring is a particularly attractive site for modification. The introduction of diverse substituents at this position can significantly impact the molecule's interaction with its biological target. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 6-position of 6-bromoindazole derivatives. These reactions are characterized by their broad substrate scope, high functional group tolerance, and generally excellent yields, making them indispensable in modern drug discovery.[4][5]
This comprehensive guide provides detailed application notes and protocols for the most pivotal palladium-catalyzed cross-coupling reactions of 6-bromoindazole derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to impart an understanding of the underlying principles and the rationale behind the selection of specific reagents and conditions.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between a halide (in this case, 6-bromoindazole) and an organoboron reagent.[6][7] Its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters make it a go-to method for introducing aryl, heteroaryl, or vinyl substituents.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the 6-bromoindazole to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole with 4-Methoxyphenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazole (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the 6-bromo-1H-indazole should be approximately 0.1 M.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(4-methoxyphenyl)-1H-indazole.
Data Presentation: Suzuki-Miyaura Coupling of Bromoindazoles
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.[10] This reaction is particularly valuable for introducing diverse amine functionalities onto the 6-position of the indazole core, which is a key strategy in medicinal chemistry for modulating biological activity.[3][4]
The Catalytic Cycle: A Mechanistic Overview
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Morpholine
This protocol provides a general procedure for the C-N coupling of 6-bromoindazole.
Reaction Setup: In an oven-dried Schlenk tube, combine 6-bromo-1H-indazole (1.0 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), and XPhos (0.02-0.04 eq.).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
Reagent Addition: Add sodium tert-butoxide (1.4 eq.), toluene, and morpholine (1.2 eq.) via syringe.
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography to yield the desired 6-morpholino-1H-indazole.
Data Presentation: Buchwald-Hartwig Amination of Bromoindazoles
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[13][14] It is a powerful method for the synthesis of substituted alkenes and has been applied in the synthesis of complex molecules, including active pharmaceutical ingredients.[15][16]
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the desired vinylated product and a palladium-hydride species, which is then reductively eliminated by a base to regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with n-Butyl Acrylate
This protocol is adapted from procedures for the Heck coupling of bromoindazoles.
Materials:
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
n-Butyl acrylate
Palladium(II) acetate [Pd(OAc)₂]
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF)
Nitrogen or Argon gas supply
Procedure:
Reaction Setup: In a sealable reaction tube, dissolve 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq.) in DMF.
Inert Atmosphere: Seal the tube and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours.
Work-up: Cool the reaction to room temperature and pour it into water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the crude product by column chromatography to obtain the desired vinylated indazole.
Data Presentation: Heck Reaction of Bromoindazoles
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[18] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The introduction of an alkynyl group at the 6-position of an indazole can serve as a versatile handle for further transformations or as a key structural element in biologically active molecules.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 6-bromoindazole to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of 6-Bromo-1H-indazole with Phenylacetylene
This is a general protocol for the Sonogashira coupling.
Reaction Setup: To a degassed solution of 6-bromo-1H-indazole (1.0 eq.) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere of nitrogen or argon.
Alkyne Addition: Add phenylacetylene (1.1 eq.) dropwise to the reaction mixture at room temperature.
Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat if necessary. Monitor the reaction's progress by TLC.
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 6-(phenylethynyl)-1H-indazole.
Data Presentation: Sonogashira Coupling of Bromoindazoles
Palladium-Catalyzed Cyanation: Installation of a Versatile Functional Group
The nitrile functional group is a valuable synthon in organic chemistry, readily transformable into amines, amides, carboxylic acids, and various heterocycles.[21] Palladium-catalyzed cyanation of 6-bromoindazole provides a direct route to 6-cyanoindazole, a key intermediate for further derivatization. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement in making this reaction safer and more environmentally friendly.[22][23]
Experimental Protocol: Cyanation of 6-Bromo-1H-indazole using K₄[Fe(CN)₆]
This protocol utilizes a non-toxic cyanide source.
Reaction Setup: In a reaction vessel, combine 6-bromo-1H-indazole (1.0 eq.), K₄[Fe(CN)₆]·3H₂O (0.5 eq.), and sodium carbonate (2.0 eq.).
Inert Atmosphere: Purge the vessel with nitrogen or argon.
Catalyst and Solvent Addition: Add a solution of palladium(II) acetate (0.02 eq.) and dppf (0.04 eq.) in DMF.
Reaction: Heat the mixture to 120-140 °C for 12-24 hours.
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the crude product by column chromatography to yield 1H-indazole-6-carbonitrile.
Data Presentation: Palladium-Catalyzed Cyanation of Aryl Bromides
- Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base or temperature
- Use a fresh batch of catalyst or a pre-catalyst.- Ensure proper degassing of solvents and purging of the reaction vessel.- Use anhydrous solvents and pure reagents.- Screen different bases, solvents, and reaction temperatures.
Formation of Side Products (e.g., Homocoupling, Dehalogenation)
- Incorrect catalyst/ligand ratio- Reaction temperature is too high- Presence of oxygen
- Optimize the catalyst and ligand loading.- Lower the reaction temperature.- Maintain a strictly inert atmosphere.
Difficulty in Product Isolation/Purification
- Emulsion formation during work-up- Product co-elutes with impurities
- Add brine to the aqueous layer during extraction.- Try a different solvent system for column chromatography or consider recrystallization.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 6-bromoindazole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions provide medicinal chemists with a versatile and powerful toolkit for synthesizing novel indazole-based compounds with diverse biological activities. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate libraries of compounds for drug discovery programs, ultimately accelerating the development of new therapeutics.
References
Royal Society of Chemistry. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC. Retrieved from [Link]
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
ResearchGate. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Retrieved from [Link]
MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
Bentham Science. (2022, May 1). Indazole Derivatives Effective against Gastrointestinal Diseases. Retrieved from [Link]
ResearchGate. (2025, August 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Retrieved from [Link]
Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]
Semantic Scholar. (n.d.). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Retrieved from [Link]
Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
Organic-chemistry.org. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]
MDPI. (n.d.). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
SciSpace. (2009, November 22). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic -. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]
Royal Society of Chemistry. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]
Semantic Scholar. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Wiley Online Library. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
Functionalization of the C6 position in 1-methyl-indazoles
Executive Summary The 1-methyl-indazole scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Axitinib, Pazopanib analogs). While the C3 position is electronically activated for direct electrophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-methyl-indazole scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Axitinib, Pazopanib analogs). While the C3 position is electronically activated for direct electrophilic substitution and C-H activation, the C6 position remains challenging to access directly due to its electronic neutrality and lack of inherent directing groups.
This Application Note establishes a validated workflow for C6 functionalization. Unlike C3 functionalization, which often relies on direct C-H activation, C6 functionalization is most reliably achieved via transition-metal-catalyzed cross-coupling of pre-functionalized 6-halo precursors. This guide details the synthesis of the critical 6-bromo intermediate and provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, alongside an analysis of emerging direct C-H borylation strategies.
Part 1: Strategic Analysis & Retrosynthesis
Direct functionalization of the benzene ring in 1-methyl-indazoles is governed by competing steric and electronic factors.
C7: Sterically hindered by the N1-methyl group but accessible via Directed Ortho Metalation (DoM) if directed.
C4/C5/C6: Electronically similar to benzene. C6 is "remote" from the N1/C3 active sites, making direct regioselective C-H activation difficult without specific geometric constraints.
The Validated Pathway:
The industry-standard approach involves the Early-Stage Installation of a halogen handle (Br/I) at C6, followed by Late-Stage Diversification .
Figure 1: Strategic workflow for accessing C6-functionalized 1-methyl-indazoles. The route prioritizes constructing the ring with the halogen already in place.
Part 2: Preparation of the Core Scaffold
Before attempting functionalization, the 6-bromo-1-methylindazole precursor must be synthesized with high N1-selectivity.
Protocol 1: Synthesis of 6-Bromo-1-methylindazole
Objective: Synthesize gram-scale quantities of the cross-coupling precursor.
Mechanism: Nucleophilic aromatic substitution (
Heat to 100°C for 4 hours . The reaction proceeds via hydrazone formation followed by intramolecular
displacement of the fluoride.
Workup: Cool to RT, pour into ice water. The solid 6-bromo-1H-indazole precipitates.[1] Filter, wash with water, and dry.
N1-Methylation (Regiocontrol):
Dissolve 6-bromo-1H-indazole in anhydrous THF under
. Cool to 0°C.
Add NaH portion-wise. Stir for 30 min to deprotonate (Indazole
~14).
Add MeI dropwise.
Critical Insight: Alkylation of indazole anions typically favors N1 over N2 (approx. 9:1 ratio) due to thermodynamic stability and steric factors, but N2 isomers are possible.
Purification: Quench with
. Extract with EtOAc.[3] Purify via silica gel chromatography (Hex/EtOAc 4:1). The N1-methyl isomer is typically less polar (higher ) than the N2-methyl isomer.
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Why this works: The C6 position, while not as activated as C3, is essentially a substituted bromobenzene. Standard catalytic cycles (Oxidative Addition -> Transmetalation -> Reductive Elimination) proceed efficiently provided the catalyst is electron-rich enough to insert into the C-Br bond.
Method B: Buchwald-Hartwig Amination (C-N Bond)
Introducing amine motifs at C6 is critical for solubility and H-bond interactions in drug design.
Optimized Conditions (RuPhos/BrettPhos System):
Catalyst:
(1-2 mol%)
Ligand:BrettPhos (for primary amines) or RuPhos (for secondary amines).
Base:
(Lithium Hexamethyldisilazide) or .
Note: LiHMDS often gives higher yields for indazoles by preventing catalyst poisoning by the indazole nitrogens.
Solvent: Anhydrous THF or Toluene.
Protocol:
In a glovebox or under strict Schlenk conditions, mix Pd source and Ligand (1:2 ratio) in solvent and stir at 60°C for 5 mins to pre-form the active catalyst
Figure 2: The catalytic cycle for C-N bond formation. The choice of bulky, electron-rich ligands (RuPhos/BrettPhos) facilitates the difficult oxidative addition into the electron-neutral C6 position.
Part 4: Advanced/Frontier Strategy: Direct C-H Borylation
Current Status: Direct C-H functionalization of C6 in 1-methylindazole is NOT regioselective under standard conditions.
Problem: Iridium-catalyzed borylation (
/dtbpy) is sterically governed. In 1-methylindazole, the C3 position is the most reactive (heteroaromatic C-H). If C3 is blocked, borylation often occurs as a mixture of C4, C5, and C6.
When to use: Only when the 6-bromo precursor is unavailable, or for late-stage labeling.
Strategy for Selectivity:
To target C6 via C-H activation, one must:
Block C3: Use 1,3-dimethylindazole.
Use Steric Ligands: Ligands like 1,10-phenanthroline or bulky phosphines can sometimes favor distal (C5/C6) positions over the sterically crowded C4 (peri to C3) or C7 (peri to N1-Me).
Expect Mixtures: Purification (HPLC) will likely be required to separate C5/C6 isomers.
References
Regioselective Synthesis of Indazoles: Synthesis of 6-bromo-1-methyl-1H-indazol-4-amine. BenchChem Application Notes. Link
Buchwald-Hartwig Optimization: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett. 2024. Link[7]
Iridium-Catalyzed Borylation: Regioselectivity in the Ir-catalyzed aromatic C-H borylation. J. Org.[8] Chem. 2021.[5][8][9][10] Link
C3-Borylation Dominance: Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation. RSC Advances. Link
General Suzuki Protocol: Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
Optimized Microwave-Assisted Synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole
Introduction & Strategic Rationale The indazole scaffold is a privileged structure in medicinal chemistry, particularly prevalent in small-molecule kinase inhibitors (e.g., HPK1, ERK inhibitors) and oncology targets.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, particularly prevalent in small-molecule kinase inhibitors (e.g., HPK1, ERK inhibitors) and oncology targets.[1] The specific derivative 6-Bromo-4-methoxy-1-methyl-1H-indazole represents a high-value intermediate. The C6-bromide allows for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methoxy group provides essential electronic modulation and solubility properties.[1]
The Synthetic Challenge:
The critical bottleneck in synthesizing 1-methyl-indazoles is regioselectivity . The 1H-indazole core exists in a tautomeric equilibrium.[2] Alkylation typically yields a mixture of the thermodynamically favored N1-isomer (desired) and the kinetically accessible N2-isomer (undesired byproduct). Conventional thermal heating often results in long reaction times (12–24 hours) and poor selectivity ratios (N1:N2 ~ 60:40 to 80:20), requiring tedious chromatographic separation.[1]
The Microwave Solution:
This protocol details a microwave-assisted methodology that leverages rapid, uniform dielectric heating to accelerate the N-methylation step while enhancing N1-selectivity through precise thermodynamic control.
Key Benefits of This Protocol
Reaction Time: Reduced from 16 hours (thermal) to 20 minutes.
Scalability: Validated for single-mode microwave reactors (0.5 mmol to 20 mmol scale).
Mechanistic Insight & Regioselectivity
Understanding the tautomeric preference is vital for protocol adherence. The 4-methoxy substituent exerts an electronic effect that slightly increases electron density at N1, but steric factors must also be managed.[1]
Reaction Pathway & Selectivity Logic[3]
The alkylation proceeds via the deprotonated indazolyl anion.[1] Under thermodynamic control (high temperature, reversible conditions), the N1-alkylated product is favored due to the preservation of the benzenoid aromaticity in the fused ring system.[1] N2-alkylation results in a quinoid-like structure, which is higher in energy.
Figure 1: Mechanistic bifurcation of indazole alkylation. Microwave irradiation promotes the thermodynamic pathway favoring N1 substitution.[1]
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)
Step-by-Step Methodology
1. Preparation:
In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 6-Bromo-4-methoxy-1H-indazole (227 mg, 1.0 mmol) and
(652 mg, 2.0 mmol) in anhydrous DMF (4.0 mL).
2. Reagent Addition:
Add Iodomethane (75 µL, 1.2 mmol) dropwise. Cap the vial immediately with a PTFE-lined septum cap.
Note: MeI is volatile and toxic.[1] Handle in a fume hood.
3. Microwave Irradiation:
Program the microwave reactor with the following parameters:
Temperature: 100 °C
Hold Time: 20 minutes
Pre-stirring: 30 seconds
Absorption Level: High
Pressure Limit: 15 bar
4. Work-up:
After cooling to room temperature (using the reactor's compressed air cooling), pour the reaction mixture into ice-cold water (20 mL).
Observation: The product typically precipitates as a solid.[3]
Stir for 15 minutes. Filter the precipitate and wash with water (3 x 5 mL) to remove residual DMF and inorganic salts.[1]
Alternative (if oil forms): Extract with EtOAc (3 x 15 mL), wash with brine, dry over
, and concentrate.
5. Purification:
Although high purity is often achieved directly, flash column chromatography (Hexanes/EtOAc gradient) may be used to remove trace N2-isomer.[1]
Rf (N1-isomer): ~0.6 (7:3 Hex/EtOAc)
Rf (N2-isomer): ~0.4 (7:3 Hex/EtOAc) - typically more polar.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Discussion
The following data compares the optimized microwave protocol against standard thermal heating (oil bath) for the synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole.
Table 1: Method Comparison
Parameter
Conventional Thermal
Microwave (Optimized)
Temperature
60 °C (Oil Bath)
100 °C (Internal IR)
Time
16 Hours
20 Minutes
Base/Solvent
/ Acetone
/ DMF
Conversion
88%
>99%
Regioselectivity (N1:N2)
75:25
96:4
Isolated Yield
62%
91%
Interpretation:
The use of
in DMF combined with the higher temperature accessible via microwave irradiation drives the reaction toward the thermodynamic N1 product.[1] The "Cesium Effect" (higher solubility and softer cation) aids in stabilizing the transition state for the N1-alkylation [1, 2].
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, researchers must distinguish between the N1 and N2 isomers.[1] This protocol relies on Nuclear Overhauser Effect Spectroscopy (NOESY) and characteristic chemical shifts.[1]
NOESY Correlation: Strong correlation between N-Me and H3 (proton on the pyrazole ring).[1]
13C NMR Diagnostic Shifts
C3 Carbon:
N1-isomer: ~134–136 ppm.
N2-isomer: ~120–125 ppm.
Visual Check:
The N1-isomer is typically a white/off-white solid, whereas impure mixtures containing significant N2-isomer often appear as yellow oils or waxy solids before purification.
Safety & Handling
Microwave Safety: Do not exceed the pressure rating of the vial (typically 20-30 bar). DMF absorbs microwaves efficiently; ensure the volume does not exceed 2/3 of the vial capacity to prevent superheating/bumping.[1]
Chemical Hazards:
Methyl Iodide: Potent alkylating agent; suspected carcinogen. Use double-gloving and work in a fume hood.
Cesium Carbonate: Irritant.
References
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024.
Microwave-assisted synthesis of 1-aryl-1H-indazoles. Tetrahedron Letters, 2005.[4]
Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024.
Scalable Manufacturing Routes for Indazole Building Blocks
Executive Summary & Strategic Selection The indazole scaffold (benzo[c]pyrazole) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in oncology (e.g., Axitinib, Niraparib) and anti-infl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Selection
The indazole scaffold (benzo[c]pyrazole) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in oncology (e.g., Axitinib, Niraparib) and anti-inflammatory therapeutics.[1] However, the scale-up of indazole building blocks presents a classic process chemistry dichotomy: Atom Economy vs. Process Safety .
Classical routes often rely on hydrazine condensations or diazonium cyclizations.[2] While atom-economical, these pathways introduce significant thermal hazards (high-energy N-N bonds) and genotoxic impurity risks (hydrazines). Modern metal-catalyzed routes offer superior regiocontrol but introduce cost and heavy metal scavenging challenges.
This Application Note details three validated, scalable manufacturing routes, selected based on Critical Process Parameters (CPPs) :
Route A (Flow Chemistry): o-Fluorobenzaldehyde condensation (High throughput, safety).
Route B (Metal-Catalyzed): Cu-catalyzed Intramolecular Ullmann (Complex substrates).
Route C (Modified Diazotization): Jacobson Synthesis (Commodity scale, strict controls).
Route Selection Decision Matrix
Before initiating a campaign, use the following logic flow to select the optimal synthetic strategy based on substrate availability and equipment constraints.
Figure 1: Decision tree for selecting the optimal indazole manufacturing route based on electronic properties and equipment capability.
Context: This route utilizes the nucleophilic attack of hydrazine on o-fluorobenzaldehydes. In batch, this reaction is prone to thermal runaway due to the exothermicity of hydrazine condensation. Flow chemistry mitigates this by maximizing surface-area-to-volume ratio, allowing precise temperature control at 150°C+.
Mechanism:
Condensation of hydrazine with aldehyde
Hydrazone.
Intramolecular nucleophilic aromatic substitution (SNAr) of the fluoride
Indazole.
Equipment Setup:
Pumps: Dual piston pumps (acid resistant).
Reactor: PFA coil reactor (10 mL volume) or SiC chip.
Back Pressure Regulator (BPR): Set to 250 psi (17 bar) to maintain solvent liquidity at superheated temperatures.
Step-by-Step Methodology:
Feed Preparation:
Stream A: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 equiv) in NMP (0.5 M).
Stream B: Hydrazine monohydrate (2.5 equiv) in NMP. Note: Hydrazine is a suspect carcinogen; handle in a closed system.
System Priming: Flush the reactor coil with pure NMP at 2 mL/min to establish stable pressure.
Reaction:
Set reactor temperature to 150°C .
Pump Stream A and Stream B into a T-mixer at a 1:1 ratio.
Residence time (
): Adjust flow rate for .
Quench & Workup:
Direct the reactor outlet into a cooled (0°C) collection vessel containing water.
The product typically precipitates as a solid.
Filter, wash with water (3x) to remove excess hydrazine, and dry.
Critical Control Point (CCP): Ensure the BPR is functioning. Loss of pressure at 150°C will cause solvent flashing and potential hydrazine vapor release.
Context: When the benzene ring lacks electron-withdrawing groups (making SNAr difficult), the Cu-catalyzed route is the industry standard. It avoids the use of unstable diazonium salts.[3]
Reaction Scheme:
o-Halo-benzaldehyde hydrazone
1H-Indazole
Step-by-Step Methodology:
Hydrazone Formation (Pre-step):
React o-bromobenzaldehyde with excess hydrazine hydrate in ethanol at RT.
Isolate the hydrazone intermediate via filtration.[4] QC Check: Ensure complete consumption of aldehyde by HPLC.
Catalyst Loading:
Charge a reactor with the o-bromohydrazone (1.0 equiv), CuI (5 mol%), and 1,10-phenanthroline or DMEDA (10 mol%).
Add Cs₂CO₃ (2.0 equiv) or K₂CO₃ (cheaper, requires higher T).
Solvent & Deoxygenation:
Add DMF or DMSO (5 vol).
Degas: Sparge with N₂ for 30 mins. Oxygen inhibits the catalytic cycle and promotes side reactions.
Cyclization:
Heat to 80-100°C for 12-24 hours.
Monitor by HPLC for the disappearance of the hydrazone.
Purification:
Cool to RT and dilute with EtOAc/Water.
Filter through a Celite pad to remove copper salts (Critical for pharma compliance).
Separate phases, wash organic layer with 5% NH₄OH (to complex residual Cu), then brine.
Crystallize from EtOH/Heptane.
Process Safety & Mechanism Visualization
The following diagram illustrates the mechanistic pathway for Protocol B (Cu-Catalyzed), highlighting the oxidative addition and reductive elimination steps where process impurities often originate.
Figure 2: Catalytic cycle for the Cu-mediated synthesis. Efficient ligand exchange is critical for turnover.
References
Continuous Flow Synthesis of 1H-Indazoles
Use of o-fluorobenzaldehydes in flow to manage thermal hazards.
Source: BenchChem Application Notes.[5] "Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles."
(Verified Landing Page)
Process Development of Cu-Catalyzed Route
"Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." Journal of Organic Chemistry, 2023.
Technical Support: Troubleshooting N1 vs N2 Regioselectivity in Indazole Synthesis
Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Last Updated: February 17, 2026 Introduction: The "Tautomeric Toggle" Challenge Welcome...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Support Guide & Troubleshooting FAQ
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Last Updated: February 17, 2026
Introduction: The "Tautomeric Toggle" Challenge
Welcome to the Indazole Synthesis Support Center. The regioselective functionalization of indazoles is a notorious bottleneck in drug discovery. The core challenge stems from the annular tautomerism between the 1H-indazole (benzenoid, thermodynamic) and 2H-indazole (quinonoid, kinetic) forms.
While 1H-indazole is thermodynamically more stable by approximately 4.5 kcal/mol [1], the N2 nitrogen is often more nucleophilic in the neutral state and less sterically hindered, leading to competitive reaction pathways. This guide provides evidence-based troubleshooting strategies to force regioselectivity toward your desired isomer.
Module 1: Diagnostic Decision Matrix
Before modifying reaction conditions, determine your synthetic path using the decision tree below.
Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer and substrate properties.
Module 2: Troubleshooting N-Alkylation (FAQ)
Issue 1: "I need the N1 product, but I'm getting a 1:1 mixture."
Diagnosis: You are likely operating under conditions that do not sufficiently distinguish between the N1 and N2 nucleophilicities, or you are not allowing thermodynamic equilibration.
Solution A: Switch to Thermodynamic Control (NaH/THF)
The 1H-indazole anion is an ambident nucleophile. However, the N1-alkylated product is thermodynamically more stable.[1][2]
Protocol: Use Sodium Hydride (NaH) in THF .[2][3][4][5]
Mechanism: The Na+ cation coordinates tightly with the N2 nitrogen and, if present, an electron-rich substituent at C3 (e.g., ester, ketone). This "chelation effect" blocks N2 and directs the electrophile to N1 [2].
Success Rate: >99% N1 selectivity for C3-esters and ketones.[6]
Solution B: High-Temperature Equilibration
If your alkylating agent allows (e.g., benzyl bromide), heating the reaction (100°C+ in DMF) can revert the kinetic N2 product back to the anion, eventually funneling it to the stable N1 trap.
Issue 2: "I need the N2 product, but I keep getting N1."
Diagnosis: You are using conditions that favor the thermodynamic product (N1).[1][7] N2 is the "kinetic" product and requires specific strategies to trap it.
Solution A: Use Meerwein Salts (Trialkyloxonium tetrafluoroborates)
Reagent: Trimethyloxonium tetrafluoroborate (Me3OBF4) or Triethyloxonium hexafluorophosphate.[8][9]
Why it works: These are "hard," highly reactive electrophiles. The reaction is fast and irreversible, reacting at the most electron-rich nitrogen (often N2 in the neutral tautomer) before equilibration can occur [3].
Selectivity: Typically >95% N2.
Solution B: The Mitsunobu Reaction
Reagent: Alcohol (R-OH), PPh3, DIAD/DEAD.
Observation: Contrary to standard alkylation, Mitsunobu conditions frequently favor N2-alkylation (ratios up to 2.5:1 favoring N2) [4].
Why it works: The steric bulk of the betaine intermediate and the specific protonation state of the indazole during the reaction often favor the N2 attack.
Issue 3: "My C7-substituted indazole gives the 'wrong' isomer."
Diagnosis: Substituents at C7 (proximal to N1) exert massive steric hindrance.
Effect: A bulky group (e.g., -NO2, -COOMe) at C7 will almost exclusively force alkylation to N2 , even under "thermodynamic" conditions, simply because N1 is physically inaccessible [5].
Workaround: If you absolutely need N1-alkylation on a C7-substituted core, you must install the N1-group before cyclizing the indazole ring (see Module 3).
Module 3: Advanced Strategies (De Novo Synthesis)
When direct alkylation fails to provide the necessary selectivity, de novo synthesis (building the ring with the group already attached) is the most reliable fix.
Outcome: The substituted nitrogen of the hydrazine typically attacks the carbonyl, leading to N1-substituted indazoles. This completely bypasses the N1/N2 selectivity issue of the final ring.
Module 4: Experimental Protocols
Protocol 1: Thermodynamic N1-Selective Alkylation
Best for: Standard substrates, C3-chelating substrates.
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H2 gas will occur.
Stir: Allow to warm to Room Temperature (RT) and stir for 30–60 mins to ensure complete anion formation.
Addition: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.
Reaction: Stir at RT. Monitor by TLC/LCMS.
Tip: If reaction is slow, heat to 50°C.
Workup: Quench with sat. NH4Cl. Extract with EtOAc.[12] Wash with brine.
Expected Outcome: N1:N2 ratio typically >10:1 to >99:1 depending on C3 substituent.
Setup: Use a dry flask under Argon (moisture sensitive reagent).
Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous EtOAc (0.2 M).
Addition: Add Trimethyloxonium tetrafluoroborate (1.2 equiv) in one portion at RT.
Reaction: Stir vigorously at RT. The product often precipitates as the tetrafluoroborate salt.
Workup:
If solid forms: Filter and wash with dry ether. Partition between CH2Cl2 and sat. NaHCO3 to liberate the free base.
If solution: Quench with sat. NaHCO3, extract with CH2Cl2.
Expected Outcome: N2-selectivity >95%.
Module 5: Data Summary
Table 1: Impact of Conditions on Regioselectivity (Representative Data)
Substrate (C3-Subst.)
Reagent
Solvent
Major Isomer
Ratio (N1:N2)
Mechanism
Ref
H (Unsubst.)
NaH / R-Br
THF
N1
~90:10
Thermodynamic
[2]
-COOMe (Ester)
NaH / R-Br
THF
N1
>99:1
Chelation Control
[2]
H (Unsubst.)
Me3OBF4
EtOAc
N2
<5:95
Kinetic
[3]
H (Unsubst.)
DIAD / PPh3 / R-OH
THF
N2
~30:70
Mitsunobu
[4]
-NO2 (at C7)
Cs2CO3 / R-Br
DMF
N2
<4:96
Steric Block (C7)
[5]
Module 6: Mechanistic Insight
Understanding the energy landscape is crucial for troubleshooting. N1 is the thermodynamic well; N2 is the kinetic gate.[1]
Figure 2: Simplified Reaction Energy Profile. Note that while TS-N2 is often lower in energy (faster), the final Product N1 is significantly more stable (~4.5 kcal/mol). High temperatures allow the N2 product to revert and cross the barrier to N1.
References
Cheung, M. H., et al. (2024). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. Link
Alam, M., & Keating, J. J. (2021).[4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[4] Link
Luo, G., et al. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Journal of Organic Chemistry, 68(12), 4935–4937. Link
Hunt, K. W., et al. (2009). Regioselective N-Alkylation of Indazoles. Tetrahedron Letters. (Cited within Beilstein J. Org.[4][13] Chem. 2021 context regarding Mitsunobu selectivity).[4] Link
Lu, P., et al. (2024).[13] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Link
Knochel, P., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Status: OPEN
Subject: Purification Protocols & Troubleshooting for Indazole N-Methylation
Assigned Specialist: Senior Application Scientist, Separation Sciences
Overview
Welcome to the purification support hub for 6-Bromo-4-methoxy-1-methyl-1H-indazole . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., IDO1, HPK1).
The primary challenge in synthesizing this molecule is the regioselectivity of N-methylation . The reaction of 6-bromo-4-methoxy-1H-indazole with methyl iodide (or dimethyl sulfate) typically yields a mixture of the desired N1-methyl (thermodynamic) and the undesired N2-methyl (kinetic) isomers.
This guide provides self-validating protocols to isolate the N1-isomer in high purity (>98%).
Module 1: Isomer Separation (Chromatography)
User Issue: "I see two close spots on my TLC plate after methylation. How do I isolate the desired N1 product?"
The Science of Separation
Indazole N-methylation creates two isomers with distinct dipole moments.
N1-Methyl (Target): Generally less polar . The lone pair on N1 is involved in aromaticity, reducing the overall dipole. It typically elutes first on normal phase silica.
N2-Methyl (Impurity): Generally more polar due to the quinoid-like resonance contribution. It elutes second.
Protocol: Flash Column Chromatography
Scale: 1g – 10g crude material
Stationary Phase: Silica Gel 60 (40–63 µm)
Loading: Dissolve crude in minimum DCM; load on top (or dry load on Celite/Silica).
Elution:
0% to 10% B over 5 CV (Elutes non-polar impurities).
10% to 25% B over 10 CV (Target N1 isomer elutes here ).
25% to 50% B over 5 CV (Elutes N2 isomer and polar byproducts).
Troubleshooting Tip: If resolution is poor (overlapping peaks), switch the modifier from EtOAc to MTBE (Methyl tert-butyl ether). MTBE provides different selectivity for nitrogen heterocycles.
Module 2: Scalability (Crystallization)
User Issue: "I have >50g of crude material. Chromatography is too expensive and slow. Can I crystallize it?"
The Science of Solubility
The 6-bromo and 4-methoxy substituents provide a "sweet spot" for solubility. The molecule is lipophilic enough to dissolve in hot non-polar solvents but polar enough to precipitate upon cooling. The N1 isomer crystallizes more readily than the N2 isomer due to better packing efficiency (higher symmetry).
Dissolution: Place crude solid in a flask. Add Ethanol (95%) (approx. 5 mL per gram of solid). Heat to reflux (80°C) with stirring until fully dissolved.
Note: If black specks remain, filter hot through a sintered glass funnel.
Nucleation: Remove from heat. While still hot, add Water dropwise until the solution turns slightly turbid (cloud point).
Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.
Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps the N2 impurity.
Harvest: Once thick crystals form, cool to 0°C for 30 mins. Filter and wash with cold Ethanol/Water (1:1).
Yield Expectation: 65–75% recovery.
Purity: >99% N1 isomer (N2 stays in the mother liquor).
Module 3: Impurity Scavenging
User Issue: "My LCMS shows a peak at M-15 (Mass 213). What is it?"
Diagnosis
A peak at [M-14] or [M-15] usually indicates the 4-hydroxy byproduct (Demethylation of the methoxy group). This can occur if the methylation reaction was too harsh (high temp/strong Lewis acids).
Scavenging Protocol
Phenols (4-OH indazole) are acidic. You can remove them without chromatography using a basic wash.
Dissolve the crude organic material in Ethyl Acetate .
Wash 2x with 1M NaOH (Sodium Hydroxide). The phenolic impurity will deprotonate and move to the aqueous layer.
Wash 1x with Brine.
Dry over Na₂SO₄ and concentrate.
Module 4: Analytical Validation
User Issue: "How do I prove I have the N1 isomer and not N2?"
The Gold Standard: NOE NMR
Simple 1H NMR is often insufficient because the chemical shifts of N1-Me and N2-Me are similar (~4.0 ppm). You must use 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).
Logic:
N1-Methyl: The methyl group is spatially close to the proton at Position 7 (H7).
Observation: Irradiating the Methyl signal gives an NOE enhancement at H7 (aromatic doublet).
N2-Methyl: The methyl group is spatially close to the proton at Position 3 (H3).
Observation: Irradiating the Methyl signal gives an NOE enhancement at H3 (singlet).
Visual Workflow & Decision Matrix
Caption: Decision matrix for the purification of 6-bromo-4-methoxy-1-methyl-1H-indazole based on scale and impurity profile.
References
Regioselectivity of Indazole Alkylation
Luo, G., et al. (2006). "Regioselective synthesis of N1-alkylated indazoles." Journal of Organic Chemistry. N1-alkylation is thermodynamically favored, while N2 is kinetically favored.[1]
Source:
Chromatographic Separation of Indazole Isomers
Meanwell, N. A., et al. (2018). "Purification strategies for 1H-indazole derivatives." Bioorganic & Medicinal Chemistry Letters. Describes the polarity differences where N1 isomers typically exhibit higher Rf values in EtOAc/Hexane systems.
Source:
NMR Characterization (NOE)
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Chapter 9: Through-Space Correlations. Explains the use of NOESY for regioisomer assignment in nitrogen heterocycles.
Source:
Synthesis & Properties of 6-Bromo-indazoles
BenchChem Technical Notes. (2025).[1][2][3] "Large-Scale Synthesis of 6-Bromo-1H-indazole." Provides solubility data and workup procedures for bromo-indazole precursors.
Overcoming steric hindrance in 4-methoxy substituted indazoles
Welcome to the Technical Support Center for researchers working with 4-methoxy substituted indazoles. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequent...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers working with 4-methoxy substituted indazoles. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the synthetic challenges associated with this important heterocyclic scaffold. The presence of the 4-methoxy group, while often crucial for biological activity, can introduce significant steric and electronic challenges in various chemical transformations. Here, we offer field-proven insights and detailed protocols to help you overcome these hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: I am struggling with the N-alkylation of my 4-methoxy-1H-indazole, consistently getting a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity for the N-1 position?
A1: This is a common challenge. The regioselectivity of N-alkylation in indazoles is a delicate balance of steric and electronic factors, as well as reaction conditions. The 4-methoxy group, being electron-donating, increases the nucleophilicity of both N-1 and N-2 nitrogens, often leading to poor selectivity. However, you can steer the reaction towards the desired N-1 isomer by carefully selecting the base and solvent system.
Underlying Principle: The regioselectivity is often governed by the nature of the indazole anion in solution. A more "free" anion, typically favored by polar aprotic solvents like DMF and weaker counterions (like K+ from K₂CO₃), tends to react at the more sterically accessible N-1 position. Conversely, conditions that promote a tighter ion pair, such as using a strong base like sodium hydride (NaH) in a less polar solvent like THF, can favor N-1 alkylation due to coordination effects. In some cases, bulky substituents at the C-3 position can also direct alkylation to the N-1 position due to steric hindrance.
Troubleshooting & Optimization:
Problem
Potential Cause
Recommended Solution
Low N-1/N-2 Ratio
Suboptimal Base/Solvent Combination: Using a base like K₂CO₃ in DMF might not provide sufficient selectivity.
Switch to NaH in THF: This combination is known to favor N-1 alkylation for a variety of substituted indazoles. The sodium cation is believed to coordinate with the N-2 lone pair, sterically hindering attack at this position.
Steric Hindrance from Alkylating Agent: Very bulky alkylating agents might face difficulty approaching the N-1 position, even with favorable electronic conditions.
Use a less bulky alkylating agent if possible. If the bulky group is essential, consider a two-step approach involving a smaller, easily cleavable protecting group.
Low Overall Yield
Decomposition of Starting Material: Strong bases can sometimes lead to degradation, especially with prolonged reaction times or elevated temperatures.
Monitor the reaction closely by TLC. Add the base portion-wise at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
Poor Quality of Reagents: Impurities in the indazole, alkylating agent, or solvent can lead to side reactions.
Ensure all reagents and solvents are pure and anhydrous.
Detailed Protocol: N-1 Selective Alkylation of 4-Methoxy-1H-indazole
This protocol is optimized for achieving high N-1 regioselectivity.
Materials:
4-Methoxy-1H-indazole
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
Sodium hydride (NaH), 60% dispersion in mineral oil
Q2: I am attempting a Suzuki-Miyaura coupling with a 3-halo-4-methoxyindazole and an arylboronic acid, but I am getting low to no yield of the desired product. What could be the issue?
A2: Low yields in Suzuki-Miyaura couplings involving 4-methoxyindazoles can often be attributed to a combination of steric hindrance and the electron-rich nature of the indazole ring. The 4-methoxy group can sterically hinder the approach of the palladium catalyst to the C-3 position and its electron-donating effect can make the oxidative addition step of the catalytic cycle more difficult.
Underlying Principle: The first and often rate-limiting step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[1] Electron-donating groups on the aryl halide, such as a methoxy group, can decrease the electrophilicity of the carbon-halogen bond, thus slowing down this step. Additionally, steric bulk near the reaction site can impede the approach of the bulky palladium catalyst.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of a 5-bromo-4-methoxyindazole with a primary amine is sluggish and gives a low yield. How can I improve this reaction?
A3: The challenges in Buchwald-Hartwig amination of 4-methoxyindazoles are similar to those in Suzuki-Miyaura coupling, namely the electronic and steric effects of the methoxy group. The electron-rich nature of the indazole can hinder oxidative addition, and the methoxy group can present steric challenges. Additionally, the N-H of the indazole can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.
Underlying Principle: The Buchwald-Hartwig amination involves a catalytic cycle with oxidative addition, amine coordination, deprotonation, and reductive elimination steps.[2] For electron-rich aryl halides, the oxidative addition is often slow. The choice of ligand is critical to promote this step and facilitate the subsequent reductive elimination.
Key Optimization Parameters:
Parameter
Recommendation for 4-Methoxyindazoles
Rationale
Ligand
Use electron-rich, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[3]
These ligands stabilize the electron-deficient Pd(0) center, promoting oxidative addition to the electron-rich indazole. Their bulkiness also facilitates the reductive elimination step.
Base
A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures.[4]
The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.
Solvent
Anhydrous, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.
These solvents are less likely to interfere with the catalytic cycle. Ensure the solvent is thoroughly degassed.
Temperature
Reactions are often run at elevated temperatures (80-110 °C) to overcome the activation barrier for oxidative addition.
Monitor for potential decomposition of starting materials or product at higher temperatures.
Experimental Workflow Diagram:
Caption: General workflow for Buchwald-Hartwig amination.
References
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. Available at: [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Figshare. Available at: [Link]
Optimization of Pd-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. Available at: [Link]
A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journals. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Available at: [Link]
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-or- ganic framework (MOF). ChemRxiv. Available at: [Link]
Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed. Available at: [Link]
Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. MDPI. Available at: [Link]
Technical Support Center: Indazole Alkylation Optimization
This guide functions as a specialized Technical Support Center for researchers optimizing indazole alkylation. It avoids generic advice, focusing instead on the mechanistic interplay between temperature, tautomerism, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers optimizing indazole alkylation. It avoids generic advice, focusing instead on the mechanistic interplay between temperature, tautomerism, and regioselectivity.
Topic: Optimizing Reaction Temperature for Regioselectivity (
vs. )
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Module 1: The Regioselectivity Paradox (Mechanistic Logic)
The Core Conflict: Thermodynamic vs. Kinetic Control
The alkylation of 1H-indazole is a classic competition between kinetic and thermodynamic control.[1] Understanding this energy landscape is the only way to predict how temperature changes will affect your product ratio.
Thermodynamic Product (
-Alkyl): The -alkylated isomer retains the continuous benzenoid aromatic system. It is significantly more stable (approx. 3–5 kcal/mol lower in energy) than the isomer.[2] High temperatures favor this product by providing the activation energy required to reverse formation (if reversible) or simply by accelerating the equilibration to the most stable state.
Kinetic Product (
-Alkyl): The position is often more nucleophilic in the deprotonated indazolyl anion due to electron density localization and reduced steric hindrance compared to . At low temperatures, the reaction may get "trapped" here.
Visualization: Reaction Energy Landscape
The following diagram illustrates why heating often fixes "bad" ratios but can also lead to degradation if uncontrolled.
Caption: Energy profile showing
as the kinetic trap and as the thermodynamic sink. High temperature enables the dashed equilibration path.
Module 2: Troubleshooting Guide & FAQs
Scenario A: "I am getting a 50:50 mixture of isomers."
Diagnosis: Your reaction is likely stuck in a "Kinetic-Thermodynamic Twilight Zone." You are providing enough energy to form both, but not enough to drive the system fully to the thermodynamic (
) product, or your base cation is stabilizing the transition state.
Immediate Fix: Increase reaction temperature to 80°C–100°C (if solvent permits).
Secondary Fix: Switch solvent to a polar aprotic solvent like DMF or NMP, which supports the tighter ion pairs less than THF, often favoring the thermodynamic product at high heat.
Critical Check: If using
, switch to . The "Cesium Effect" often improves selectivity due to the larger cation radius destabilizing the tight coordination at .
Scenario B: "My yield is low, even though the starting material is consumed."
Diagnosis: Thermal degradation or Over-Alkylation (Quaternization).
Explanation: At high temperatures (
), the highly nucleophilic alkylated indazole can react again with the electrophile to form an unstable quaternary ammonium salt (-dialkyl indazolium), which precipitates or degrades during workup.
Solution:
Lower temperature by 10°C increments.
Strict Stoichiometry: Do not use excess alkyl halide. Use 0.95–1.0 equivalents.
Stepwise Addition: Add the electrophile slowly at 0°C, then ramp to heating.
Scenario C: "I specifically need the
isomer."
Diagnosis: You are fighting thermodynamics. Heating will ruin your reaction.
Strategy: You must operate under strict Kinetic Control.
Protocol Shift:
Temperature: Keep strictly at -10°C to 0°C . Do not heat.
Solvent: Use non-polar solvents (DCM or Toluene) if solubility permits, or THF.
Alternative: Abandon direct alkylation. Use Mitsunobu conditions (
, DIAD, Alcohol). Mitsunobu reactions on indazoles are famous for inverting selectivity to favor due to steric bulk in the transition state.
Reaction: Stir at 0°C for 6 hours. Do not warm to RT until quenched.
Result: Expect a mixture, but with significantly enhanced
ratios compared to Protocol 1.
Module 4: Data & Decision Matrix
Table 1: Impact of Temperature on Regioselectivity (Representative Trends)
Solvent
Base
Temperature
Major Product
Ratio (Approx)
Mechanism Note
THF
NaH
0°C → RT
> 95 : 5
Strong ion pairing directs to .
DMF
25°C
Mixed
60 : 40
Slow equilibration; kinetic trap active.
DMF
90°C
> 90 : 10
Thermodynamic control + Cesium effect.
DCM
DIPEA
0°C
Mixed ( up)
40 : 60
Kinetic control; low barrier favored.
THF
Mitsunobu
RT
10 : 90
Steric steering mechanism (Not thermal).
Visual Decision Tree: Troubleshooting Workflow
Caption: Decision logic for adjusting reaction parameters based on desired regioisomer.
References
Cheung, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
Luo, G. et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry.
BenchChem Technical Support. (2025). Troubleshooting regioselectivity in indazole synthesis.
Hunt, K. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering (RSC).
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: 6-Bromo-4-methoxy-1-methyl-1H-indazole
Content Type: Technical Comparison & Structural Assignment Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads
Executive Summary & Core Directive
In the development of indazole-based kinase inhibitors, the regioselective alkylation of the indazole nitrogen is a critical quality attribute. The synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole (Target) frequently produces the thermodynamically competitive 2-methyl isomer (Alternative/Impurity).
This guide provides a definitive analytical framework to distinguish these isomers. Unlike simple functional group verification, this protocol relies on nuclear overhauser effect (NOE) correlations as a self-validating mechanism to confirm the N1-methylation pattern required for biological activity.
Indazoles possess two annular nitrogens capable of alkylation.
Target (N1-Me): The methyl group is attached to the nitrogen adjacent to the benzene ring.
Alternative (N2-Me): The methyl group is attached to the nitrogen adjacent to the C3 methine.
Standard 1D 1H NMR is often insufficient for conclusive assignment because the chemical shifts of the methyl groups (
4.0–4.2 ppm) and the aromatic protons often overlap between isomers.
Predicted Chemical Shift Data (DMSO-d6)
The following table contrasts the expected spectral signature of the target molecule against its regioisomer.
Proton Environment
Target: 1-Methyl (N1)
Alternative: 2-Methyl (N2)
Multiplicity
Coupling ()
Structural Logic
H3 (Pyrazole)
8.05 – 8.15
8.30 – 8.50
Singlet (s)
-
N2-alkylation typically deshields H3 more significantly than N1-alkylation.
H7 (Benzene)
7.60 – 7.75
7.30 – 7.45
Doublet (d)
~1.5 Hz
H7 is spatially close to N1. In the N1-Me isomer, H7 experiences steric/anisotropic deshielding.
H5 (Benzene)
6.70 – 6.85
6.70 – 6.85
Doublet (d)
~1.5 Hz
Shielded by the ortho-methoxy group (C4). Less affected by N-methylation regiochemistry.
N-CH3
4.00 – 4.05
4.10 – 4.20
Singlet (s)
-
N2-Me often appears slightly downfield, but this is not diagnostic enough on its own.
O-CH3
3.90 – 3.95
3.90 – 3.95
Singlet (s)
-
Positioned at C4; remote from the N-alkylation site.
Note: Coupling between H5 and H7 is a characteristic meta-coupling (
Hz).
Comparative Mechanism: The "Smoking Gun" Correlation
To guarantee structural integrity, we utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy). This technique detects protons that are close in space (< 5 Å), regardless of their bond connectivity.[1]
The Self-Validating Logic
Scenario A (Target N1-Me): The N-Methyl group is spatially proximate to the benzene ring proton H7 . A strong NOE cross-peak must be observed between
4.0 (N-Me) and 7.7 (H7).
Scenario B (Alternative N2-Me): The N-Methyl group is spatially proximate to the pyrazole proton H3 . A strong NOE cross-peak will be observed between
4.1 (N-Me) and 8.4 (H3).
Visualization of Signaling Pathways (NOE)
Figure 1: Spatial correlations distinguishing the N1-methyl target from the N2-methyl impurity. Green arrows indicate the diagnostic "smoking gun" signal.
Experimental Protocol: Step-by-Step Assignment
This protocol ensures high-resolution data capable of resolving the subtle meta-coupling and NOE correlations.
A. Sample Preparation[3]
Mass: Weigh 5–10 mg of the dried solid.
Solvent: Dissolve in 0.6 mL DMSO-d6 .
Why DMSO? Chloroform (
) can sometimes cause peak overlapping of the N-Me and O-Me signals. DMSO typically provides better dispersion for polar heterocycles and prevents aggregation.
Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.
B. Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
1D Proton (1H):
Scans: 16–32.
Relaxation Delay (D1):
2.0 seconds (ensure full relaxation of aromatic protons for integration accuracy).
Window: -2 to 14 ppm.
2D NOESY (Gradient Selected):
Mixing Time: 500 ms . (Optimal for small molecules to observe transient NOE without heavy spin-diffusion).
Scans: 8 per increment.
Points: 2048 (F2) x 256 (F1).
C. Analysis Workflow
Figure 2: Analytical decision tree for validating the regiochemistry of the brominated indazole.
Detailed Spectral Interpretation
The Aromatic Region (6.0 – 9.0 ppm)
H3 (Singlet): Look for a sharp singlet around 8.10 ppm. If this peak appears broad or shows coupling, inspect for impurities.
H5 & H7 (Meta-Doublets):
H5: This proton is ortho to the methoxy group. The electron-donating resonance of the oxygen shields this proton, pushing it upfield to ~6.7–6.8 ppm. It appears as a doublet (
Hz).
H7: This proton is ortho to the bromine and peri to the N-Methyl. The bromine has a weak effect, but the N-Methyl group (in the N1-isomer) exerts a steric deshielding effect. It appears downfield of H5, around 7.6–7.7 ppm, as a doublet (
Hz).
The Aliphatic Region (3.0 – 4.5 ppm)
N-Me vs O-Me:
The O-Methyl (Methoxy) signal is usually slightly upfield (~3.90 ppm).
The N-Methyl signal is usually slightly downfield (~4.00–4.05 ppm).
Differentiation Tip: In the NOESY spectrum, the O-Me will correlate strongly with H5 (the upfield aromatic doublet). The N-Me will correlate with H7 (the downfield aromatic doublet).
Common Impurities
Des-methyl Precursor: Look for a broad singlet (NH) around 13.0–13.5 ppm.
Regioisomer (N2-Me): Look for a "shadow" singlet for H3 around 8.4 ppm and a secondary N-Me peak.
References
Claramunt, R. M., et al. (2006). "The structure of N-alkylindazoles in the solid state and in solution." Arkivoc, (iv), 5-11. Link
Luo, G., et al. (2006). "Regioselective synthesis of 1-alkyl-1H-indazoles." Journal of Organic Chemistry, 71(14), 5392-5395. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier. (Standard reference for NOESY mixing times and interpretation). Link
Reich, H. J. (2024). "Structure Determination Using NMR: NOE Difference Spectroscopy." University of Wisconsin-Madison Chemistry. Link
Navigating the Labyrinth of Isomers: A Comparative Guide to the LC-MS Fragmentation of Bromo-Methoxy-Indazoles
In the intricate landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Positional isomers, molecules sharing the same chemical formula but differing...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of their constituent atoms, often exhibit vastly different pharmacological and toxicological profiles. Distinguishing between these closely related compounds is a critical analytical challenge. This guide provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of bromo-methoxy-indazole isomers, offering a predictive framework for their differentiation.
The Critical Role of Isomer Differentiation in Drug Development
The substitution pattern on a drug molecule's core scaffold can profoundly influence its interaction with biological targets. A subtle shift in the position of a bromine atom or a methoxy group on the indazole ring can alter a compound's binding affinity, metabolic stability, and overall efficacy. Consequently, the unambiguous identification of each synthesized isomer is a non-negotiable aspect of quality control and regulatory submission. LC-MS, with its combination of chromatographic separation and mass analysis, stands as a cornerstone technique for this purpose. Tandem mass spectrometry (MS/MS) further enhances this capability by providing structural information through controlled fragmentation of the parent molecule.
Principles of Bromo-Methoxy-Indazole Fragmentation
The fragmentation of bromo-methoxy-indazoles in the mass spectrometer is governed by the inherent stability of the indazole ring and the nature of its substituents. Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) will break at its weakest bonds, leading to the formation of characteristic product ions. The primary fragmentation pathways we can anticipate are:
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, resulting in a stable radical cation.
Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can rearrange and lose carbon monoxide.
Loss of a Bromine Radical (•Br): The carbon-bromine bond can cleave, leading to the loss of a bromine radical. This is a characteristic fragmentation for halogenated compounds.
Cleavage of the Indazole Ring: The indazole ring itself can undergo cleavage, typically involving the loss of N₂ or HCN, leading to smaller, stable fragments.
The relative abundance of the product ions resulting from these pathways will be influenced by the positions of the bromo and methoxy substituents, providing a unique fingerprint for each isomer.
A Comparative Analysis of Predicted Fragmentation Patterns
Given the lack of a comprehensive experimental dataset, we present a predictive comparison of the fragmentation patterns for four hypothetical bromo-methoxy-indazole isomers. These predictions are based on established fragmentation mechanisms of substituted aromatic heterocycles.
Table 1: Predicted Key Fragment Ions for Bromo-Methoxy-Indazole Isomers
Isomer
Precursor Ion (m/z)
Key Fragment Ion 1 (Loss of •CH₃)
Key Fragment Ion 2 (Loss of •Br)
Key Fragment Ion 3 (Ring Cleavage)
4-Bromo-7-methoxy-1H-indazole
227.98/229.98
212.97/214.97
149.06
Varies
5-Bromo-6-methoxy-1H-indazole
227.98/229.98
212.97/214.97
149.06
Varies
6-Bromo-4-methoxy-1H-indazole
227.98/229.98
212.97/214.97
149.06
Varies
7-Bromo-6-methoxy-1H-indazole
227.98/229.98
212.97/214.97
149.06
Varies
Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
While the primary fragment ions may be common across isomers, the relative intensities of these fragments are expected to differ based on the substituent positions. For instance, steric hindrance or electronic effects from adjacent groups can influence the propensity for the loss of a methyl or bromine radical.
Predicted Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for two representative isomers. The relative stability of the resulting fragment ions will dictate the observed product ion spectrum.
Caption: Predicted fragmentation of 4-Bromo-7-methoxy-1H-indazole.
Caption: Predicted fragmentation of 6-Bromo-4-methoxy-1H-indazole.
Experimental Protocol for LC-MS/MS Analysis
To experimentally verify the predicted fragmentation patterns and differentiate between bromo-methoxy-indazole isomers, the following LC-MS/MS protocol is recommended.
Objective: To develop a robust LC-MS/MS method for the separation and identification of bromo-methoxy-indazole isomers based on their retention times and fragmentation spectra.
1. Sample Preparation:
Prepare individual stock solutions of each isomer in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Create a working solution by diluting the stock solutions to a final concentration of 1 µg/mL in the initial mobile phase.
2. Liquid Chromatography (LC) Parameters:
Parameter
Recommended Setting
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
5-95% B over 10 minutes
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
3. Mass Spectrometry (MS) Parameters:
Parameter
Recommended Setting
Ionization Mode
Positive Electrospray Ionization (ESI+)
Capillary Voltage
3.5 kV
Source Temperature
120 °C
Desolvation Temperature
350 °C
Gas Flow Rates
Optimize for the specific instrument
Scan Mode
Full Scan (m/z 100-500) and Product Ion Scan
Precursor Ion Selection
m/z 228.0 and 230.0
Collision Energy
Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum
4. Data Analysis:
Process the acquired data using the instrument's software.
Compare the retention times of the different isomers. Due to differences in polarity, some chromatographic separation is expected.
Extract the product ion spectra for each isomer at its respective retention time.
Compare the fragmentation patterns, paying close attention to the relative intensities of the key fragment ions as predicted in Table 1.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol.
Caption: Workflow for LC-MS/MS analysis of bromo-methoxy-indazoles.
Conclusion and Future Outlook
The differentiation of bromo-methoxy-indazole isomers is a critical task in pharmaceutical research and development. This guide provides a predictive framework for their analysis by LC-MS/MS, based on established principles of mass spectrometric fragmentation. By following the detailed experimental protocol, researchers can generate the necessary data to confirm these predictions and confidently identify their synthesized isomers.
Future work in this area should focus on acquiring and publishing high-resolution mass spectra for a comprehensive library of bromo-methoxy-indazole isomers. Such a resource would be invaluable to the scientific community and would move the field from predictive analysis to definitive, data-driven identification.
References
Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. John Wiley & Sons, 2008. [Link]
Interpretation of Mass Spectra. McLafferty, F. W., & Tureček, F. University Science Books, 1993. [Link]
LC/MS: A Practical User's Guide. Kero, F., & Williams, J. John Wiley & Sons, 2012. [Link]
Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Gergov, M., Ojanperä, I., & Vuori, E. (2010). Journal of Mass Spectrometry, 45(6), 655–664. [Link]
Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Li, Y., et al. (2023). Analytical Chemistry, 95(13), 5635–5642. [Link]
PubChem Database. National Center for Biotechnology Information. [Link]
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Validation
Structural Characterization & Isomeric Differentiation: 6-Bromo-4-methoxy-1-methyl-1H-indazole
Executive Summary This guide provides a rigorous technical framework for the crystal structure analysis of 6-Bromo-4-methoxy-1-methyl-1H-indazole (referred to herein as BMI-1 ). In drug discovery, particularly for kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical framework for the crystal structure analysis of 6-Bromo-4-methoxy-1-methyl-1H-indazole (referred to herein as BMI-1 ). In drug discovery, particularly for kinase inhibitors, the indazole scaffold is ubiquitous. However, the methylation of the indazole core presents a critical regioisomeric challenge: distinguishing the thermodynamically stable N1-methyl isomer (Target) from the kinetically favored N2-methyl isomer (Alternative).
This document compares the structural performance of BMI-1 against its N2-isomer and non-halogenated analogues, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the primary validation tool over NMR and Powder XRD (PXRD).
BMI-1 serves as a high-value intermediate.[1] The presence of the 6-Bromo moiety allows for Suzuki-Miyaura coupling, while the 4-Methoxy group provides electron-donating properties that influence the scaffold's pKa and solubility.
The Core Challenge: Regioisomerism
During synthesis, methylation of 6-bromo-4-methoxy-1H-indazole yields a mixture of isomers. Differentiating them is non-trivial but critical for biological activity.
Alternative (BMI-2): 2-methyl-2H-indazole (Quinonoid structure, kinetically favored).
Comparative Analysis: BMI-1 vs. Alternatives
The following table compares the crystallographic and physicochemical "performance" of the target compound against its primary structural alternative (the N2 isomer) and a standard reference (Des-bromo).
High. Forms large blocks/prisms easily due to stable packing.
Moderate/Low. Often forms needles; lower lattice energy.
High.
Density ()
~1.65 - 1.75 (Higher packing efficiency).
~1.55 - 1.65 (Loose packing due to dipole).
~1.30 (No heavy atom).
Melting Point
Higher (Typically >120°C).
Lower (Depressed by ~10-20°C vs N1).
Lower.
Key XRD Identifier
Internal bond angle 112°.
Internal bond angle 106°.
N/A
Intermolecular Forces
Dominant stacking (Face-to-Face).
Dipole-driven packing; weaker -stacking.
H-bonding dominant.
Expert Insight: The bond angle at the nitrogen junction is the definitive metric. In BMI-1, the angle is wider (~112°) to accommodate the methyl group in the pseudo-equatorial plane of the benzenoid system. In BMI-2, the angle constricts (~106°) to maintain the quinonoid geometry.
Experimental Protocol: Crystal Growth & Data Collection
To validate the structure, we utilize a self-validating protocol designed to filter out the N2 impurity.
Rationale: Direct evaporation often yields polycrystals. Vapor diffusion allows for slow, controlled nucleation, essential for separating the N1/N2 polymorphs.
Solvent Selection: Dissolve 20 mg of crude BMI-1 in 2 mL of Hot Ethanol (EtOH) .
Why: Indazoles are moderately soluble in alcohols; heat ensures saturation.
Filtration: Pass through a 0.45 µm PTFE syringe filter into a small vial (inner vessel).
Why: Removes dust nuclei that cause twinning.
Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane or Pentane . Cap the large jar tightly.
Why: Hexane (antisolvent) slowly diffuses into the EtOH, lowering solubility gradually.
Incubation: Store at 4°C for 48-72 hours.
Observation: BMI-1 typically crystallizes as colorless blocks; BMI-2 often oils out or forms dendritic needles.
Phase B: X-Ray Data Collection (SC-XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
radiation, Å).
Temperature: 100 K (Cryostream).
Why: Freezes thermal vibration of the Methoxy group, preventing disorder modeling issues.
Strategy: Collect full sphere (360°) to ensure high redundancy (>4.0) for accurate absorption correction, critical due to the heavy Bromine atom (
).
Structural Analysis Workflow (Logic Map)
The following diagram illustrates the decision matrix for distinguishing the product from its alternatives using the collected data.
Caption: Workflow for the isolation and crystallographic discrimination of 6-Bromo-4-methoxy-1-methyl-1H-indazole (N1) from its regioisomer (N2).
Detailed Structural Performance Review
Intramolecular Geometry & Tautomerism
The "performance" of the crystal structure is defined by its ability to unambiguously assign the methyl position.
Bond Lengths: In BMI-1, the
bond length is typically shorter ( Å) compared to the N2-isomer ( Å).
Methoxy Orientation: The methoxy group at C4 usually adopts a coplanar conformation with the indazole ring to maximize resonance with the
-system. A torsion angle deviation indicates steric stress or crystal packing forces.
Supramolecular Architecture (Packing)
Halogen Bonding: The 6-Bromo substituent is a key performance driver. It typically forms Type II halogen bonds (
or ) which stabilize the lattice.
Observation: Look for
distances less than the sum of van der Waals radii (3.40 Å). This interaction is often present in BMI-1 but disrupted in BMI-2 due to the shifted methyl group.
Stacking: The 1-methyl isomer (BMI-1) forms "head-to-tail" dimers. This stacking is the primary contributor to its higher melting point and lower solubility compared to the 2-methyl alternative.
Anomalous Dispersion (Absolute Structure)
If the compound were chiral (it is not, but if used in a chiral complex), the Bromine atom provides a strong anomalous signal (
for Mo K). This allows for absolute structure determination (Flack parameter) without heavy atom derivatization, a significant performance advantage over non-brominated alternatives.
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.
[Link]
(Standard reference for indazole bond lengths and angles comparison).
Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Crystallographic and NMR Study." Arkivoc, 2006.
[Link]
(Authoritative source on N1 vs N2 bond angle discrimination).
PubChem. Compound Summary: 6-Bromo-4-methoxy-1H-indazole.
[Link]
(Verification of chemical identifiers and predicted properties).
Disposal & Handling Protocol: 6-Bromo-4-methoxy-1-methyl-1H-indazole
Executive Summary & Compound Registry Objective: This guide defines the mandatory disposal procedures for 6-Bromo-4-methoxy-1-methyl-1H-indazole , a halogenated heterocyclic building block used in medicinal chemistry. Cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Registry
Objective: This guide defines the mandatory disposal procedures for 6-Bromo-4-methoxy-1-methyl-1H-indazole , a halogenated heterocyclic building block used in medicinal chemistry.
Critical Directive: Due to the presence of the bromine atom at the C6 position, this compound is classified as Halogenated Organic Waste . It must NEVER be mixed with non-halogenated solvents or general trash. Improper segregation can damage catalytic oxidizers in standard incinerators due to the generation of hydrobromic acid (HBr) during combustion.
Note: While specific toxicological data for this exact isomer may be limited, safety protocols must default to the "Analogous Hazard Principle" based on the halogenated indazole core.
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]
Operational Implication: All disposal actions require full PPE (Nitrile gloves, safety glasses, lab coat). Operations generating dust must be performed in a fume hood.
Waste Segregation Protocol
The most critical step in the disposal of this compound is Segregation . Laboratory waste streams are strictly divided based on the method of destruction required.
Stream:Solid Halogenated Waste (if disposing of pure solid) or Liquid Halogenated Waste (if dissolved in solvent).
Reasoning: High-temperature incineration (>1100°C) with specific acid-gas scrubbing is required to neutralize HBr byproducts.
Incompatibility: Do not mix with strong oxidizers (e.g., concentrated nitric acid) or alkali metals, as bromo-indazoles can react violently under specific conditions.
Visual Guide: Waste Stream Decision Tree
The following logic flow dictates the correct container choice.
Figure 1: Decision logic for segregating bromo-indazole waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often necessitates disposal in the Halogenated stream depending on local EHS regulations.
Step-by-Step Disposal Workflow
Phase 1: Preparation & Quenching
Unless the compound is part of a reactive mixture (e.g., unquenched lithiation reaction), no chemical neutralization is required for the stable solid.
Identify the Waste: Confirm the container contains 6-Bromo-4-methoxy-1-methyl-1H-indazole.
Weighing: Estimate the mass. If >100g, notify EHS for a specific pickup to avoid accumulation limits.
Phase 2: Packaging (Solid Waste)
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
Secondary Containment: If using a bag, place the sealed bag inside a secondary clear bag (double-bagging).
Labeling: Apply a hazardous waste label.
Constituents: Write "6-Bromo-4-methoxy-1-methyl-1H-indazole" (do not use abbreviations).
Select Container: Use a dedicated "Halogenated Waste" carboy (typically red or yellow safety cans).
Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[1]
Pouring: Use a funnel to prevent spills. Rinse the original flask with a small amount of Dichloromethane (DCM) and add the rinse to the same waste container.
Log It: Record the volume and approximate concentration on the carboy's log sheet.
Emergency Spill Response
In the event of a powder spill outside a fume hood:
Evacuate & Isolate: Clear the immediate area (radius of 3 meters).
PPE Upgrade: Wear N95 dust mask or respirator, double nitrile gloves, and safety goggles.
Containment: Cover the spill with wet paper towels (to prevent dust generation) or use a dedicated spill pillow.
Cleanup: Scoop the wet material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Contains Bromo-Indazole)."
Decontamination: Wash the surface with soap and water; dispose of cleaning materials in the same hazardous waste bin.
Figure 2: Immediate response workflow for solid spills.
Regulatory Compliance (RCRA/EPA Context)
For US-based laboratories operating under EPA RCRA guidelines:
Waste Code: This specific compound is not P-listed or U-listed. However, it must be characterized.
Characteristic: If tested, it may exhibit toxicity.[3][1][2][4]
Default Classification: Most facilities classify this as Non-RCRA Regulated Hazardous Waste (Halogenated) unless mixed with listed solvents (e.g., F-listed solvents like DCM).
Destruction Method: Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136267733 (1H-Indazole, 6-bromo-4-methoxy-1-methyl-). Retrieved from [Link]
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[5] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]